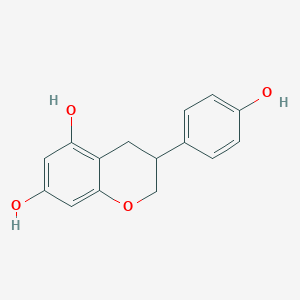![molecular formula C11H13F3O B13421221 1-(1-Ethenyl-2-bicyclo[2.2.1]heptanyl)-2,2,2-trifluoroethanone](/img/structure/B13421221.png)
1-(1-Ethenyl-2-bicyclo[2.2.1]heptanyl)-2,2,2-trifluoroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Ethenyl-2-bicyclo[2.2.1]heptanyl)-2,2,2-trifluoroethanone is a compound that belongs to the bicyclo[2.2.1]heptane family. This compound is characterized by its unique bicyclic structure, which includes a seven-membered ring fused with a three-membered ring, and a trifluoromethyl ketone group. The presence of the trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
The synthesis of 1-(1-Ethenyl-2-bicyclo[2.2.1]heptanyl)-2,2,2-trifluoroethanone can be achieved through several synthetic routes. One common method involves the [4+2] cycloaddition reaction, which allows for the formation of the bicyclic structure under mild conditions. This reaction typically involves the use of a diene and a dienophile, with the reaction being catalyzed by a Lewis acid . Industrial production methods may involve the use of photochemistry to access new building blocks via [2+2] cycloaddition .
Analyse Des Réactions Chimiques
1-(1-Ethenyl-2-bicyclo[2.2.1]heptanyl)-2,2,2-trifluoroethanone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as peroxides and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of epoxides, while reduction can yield alcohols .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used as a probe to study enzyme mechanisms and interactionsIn industry, it can be used in the development of new materials and as a catalyst in various chemical reactions .
Mécanisme D'action
The mechanism of action of 1-(1-Ethenyl-2-bicyclo[2.2.1]heptanyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in its reactivity, allowing it to form stable intermediates and transition states. This compound can interact with enzymes and other proteins, leading to changes in their activity and function .
Comparaison Avec Des Composés Similaires
1-(1-Ethenyl-2-bicyclo[2.2.1]heptanyl)-2,2,2-trifluoroethanone can be compared with other similar compounds such as 2-vinylbicyclo[2.2.1]heptane and 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one . These compounds share the bicyclic structure but differ in their functional groups. The presence of the trifluoromethyl group in this compound makes it unique, as it imparts distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C11H13F3O |
|---|---|
Poids moléculaire |
218.21 g/mol |
Nom IUPAC |
1-(1-ethenyl-2-bicyclo[2.2.1]heptanyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C11H13F3O/c1-2-10-4-3-7(6-10)5-8(10)9(15)11(12,13)14/h2,7-8H,1,3-6H2 |
Clé InChI |
HIFRNSOTWUWKJL-UHFFFAOYSA-N |
SMILES canonique |
C=CC12CCC(C1)CC2C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[2-(4-Hydroxyphenyl)ethyl]amino]-1-[4-(phenylmethoxy)phenyl]-1-propanone](/img/structure/B13421144.png)
![Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, potassium salt](/img/structure/B13421146.png)
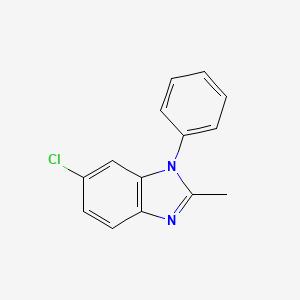
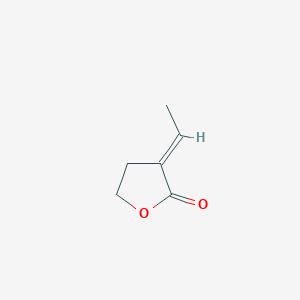
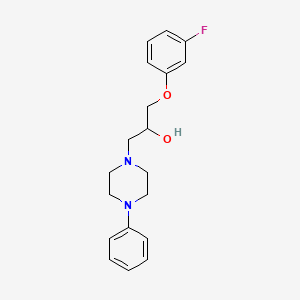
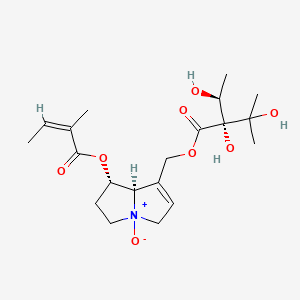
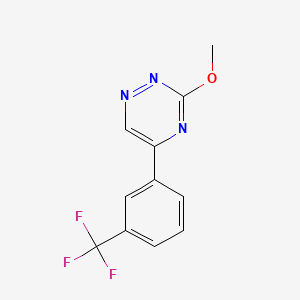
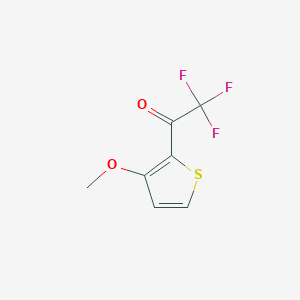
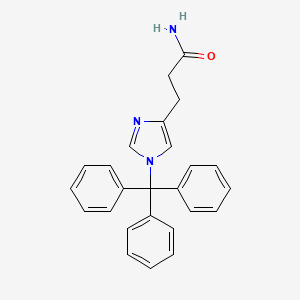
![[(Z)-2-ethylhex-2-enoyl] (E)-2-ethylhex-2-enoate](/img/structure/B13421205.png)
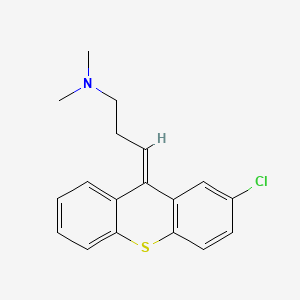
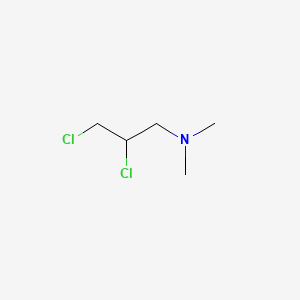
![(2R,3R)-2,3-Bis(acetyloxy)butanedioic Acid Mono[(10S)-5-(aminocarbonyl)-10,11-dihydro-5H-dibenz[b,f]azepin-10-yl] Ester](/img/structure/B13421227.png)
